4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid involves multiple steps, starting from the precursor Oseltamivir. The process typically includes deacetylation and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is primarily used in pharmaceutical research to study the impurities and degradation products of Oseltamivir. It helps in understanding the stability and efficacy of the drug. Additionally, it is used in analytical chemistry for method development and validation .
Mechanism of Action
The mechanism of action of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is similar to that of Oseltamivir. It targets the neuraminidase enzyme of the influenza virus, inhibiting its activity and preventing the release of new viral particles. This action disrupts the viral replication cycle .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: The parent compound, used as an antiviral medication.
Oseltamivir Acid: Another derivative with similar properties.
Oseltamivir Phosphate: The prodrug form used in medications.
Uniqueness
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is unique due to its specific structural modifications, which make it an important impurity to study in the context of Oseltamivir’s stability and efficacy .
Properties
CAS No. |
1391047-93-0 |
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Molecular Formula |
C₁₄H₂₄N₂O₄ |
Molecular Weight |
284.35 |
Synonyms |
(3R,4R,5S)-5-(Acetylamino)-4-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid; |
Origin of Product |
United States |
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